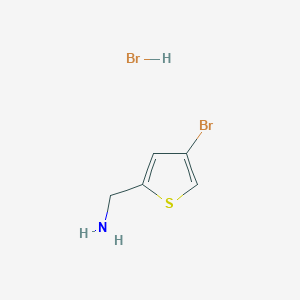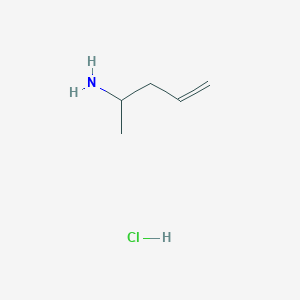![molecular formula C7H6N2OS B3039828 1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one CAS No. 1352899-91-2](/img/structure/B3039828.png)
1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one
説明
“1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one” is a compound with the molecular formula C7H6N2OS . It is also known as “1-{imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one” and has a molecular weight of 166.2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves a series of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .
Physical And Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 166.2 .
科学的研究の応用
Anticancer Potential
- 1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one derivatives have shown promise in cancer research. A study by Potikha and Brovarets (2020) demonstrated the anticancer capabilities of such compounds. Specifically, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone was found to moderately inhibit the growth of kidney cancer cells, with lesser effects on prostate cancer, colon cancer, and leukemia cell lines (Л. М. Потиха & В. С. Броварец, 2020).
Antimicrobial and Antimalarial Activities
- Vekariya et al. (2017) conducted research on imidazo[2,1-b]thiazole derivatives, showcasing their efficacy in antimicrobial and antimalarial applications. Their study synthesized these derivatives and found them to possess significant antibacterial and antimalarial properties (Rajesh H. Vekariya et al., 2017).
Synthesis Techniques
- Novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized by Mahdavi et al. (2012) using a one-pot, four-component reaction. This study highlights the diversity in synthesis methods for creating these compounds, useful for various research applications (M. Mahdavi et al., 2012).
Various Biological Activities
- Imidazo[2,1-b]thiazole derivatives exhibit a broad spectrum of biological activities, including immunosuppressive, inotropic, and antiallergic properties. This versatility makes them valuable in diverse scientific research fields (E. V. Sukhonosova et al., 2014).
将来の方向性
作用機序
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, involves an ordered sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .
Biochemical Pathways
Imidazole-containing compounds have been found to impact a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Related imidazole-based compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment .
生化学分析
Biochemical Properties
1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative aminocarbonylation and cyclization processes . These interactions are crucial for the formation of carbonylated imidazo[2,1-b]thiazole derivatives, which have potential therapeutic applications. Additionally, this compound may exhibit inhibitory or modulatory effects on specific enzymes, thereby affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of imidazo[2,1-b]thiazole can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the mechanistic pathway of carbonylated imidazo[2,1-b]thiazole derivatives involves amine-induced N-deprotection, oxidative aminocarbonylation, and dearomative cyclization . These steps result in the formation of active intermediates that can interact with target proteins and enzymes, modulating their activity and function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown varying degrees of stability under different experimental conditions, with some studies reporting degradation over time . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit therapeutic effects, while at higher doses, it may cause cellular toxicity and other adverse reactions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may undergo biotransformation through oxidative desulfation and other metabolic processes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cellular membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)6-4-9-3-2-8-7(9)11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLPVWILDPTIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CN=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



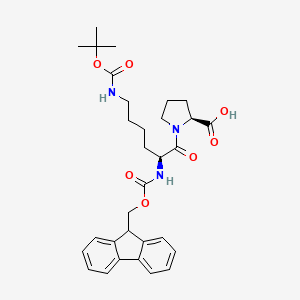
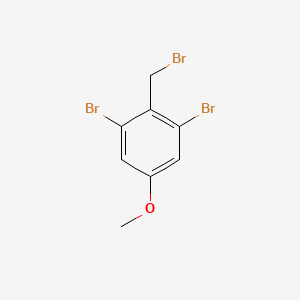
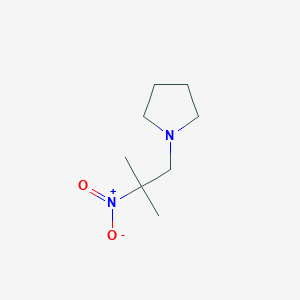

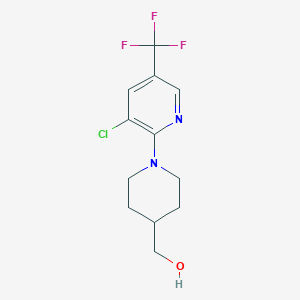




![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)

